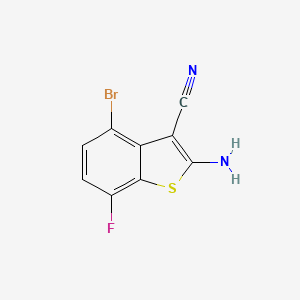

2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile

説明

特性

分子式 |

C9H4BrFN2S |

|---|---|

分子量 |

271.11 g/mol |

IUPAC名 |

2-amino-4-bromo-7-fluoro-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C9H4BrFN2S/c10-5-1-2-6(11)8-7(5)4(3-12)9(13)14-8/h1-2H,13H2 |

InChIキー |

JFUXTDHCKJSWOO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C(SC2=C1F)N)C#N)Br |

製品の起源 |

United States |

準備方法

Starting Material Selection

The synthesis generally begins with benzo[b]thiophene or its derivatives, which provide the sulfur-containing aromatic scaffold essential for the target molecule. For the specific substitution pattern, a precursor such as 7-fluoro-benzo[b]thiophene is often employed to facilitate selective bromination at the 4-position.

Fluorination

- Method: Electrophilic fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI).

- Reaction Conditions: Typically performed under mild temperatures to avoid over-fluorination or ring degradation.

- Outcome: Selective introduction of fluorine at the 7-position of the benzothiophene ring.

Bromination

- Method: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

- Reaction Conditions: Controlled temperature and solvent choice (e.g., acetic acid or chloroform) ensure selective bromination at the 4-position.

- Outcome: Introduction of bromine at the 4-position without affecting the fluorine substituent.

Amination

Cyanation

- Method: Introduction of the nitrile group at the 3-position via cyanation reactions.

- Reagents: Copper(I) cyanide (CuCN) or sodium cyanide (NaCN).

- Catalysts: Palladium or copper catalysts may be used.

- Reaction Conditions: Elevated temperatures under inert atmosphere to prevent side reactions.

- Outcome: Formation of the 3-carbonitrile substituent.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Target Position | Outcome |

|---|---|---|---|---|---|

| 1. Fluorination | Electrophilic fluorination | N-fluorobenzenesulfonimide (NFSI) | Mild temperature, solvent | 7-position | Selective fluorine substitution |

| 2. Bromination | Electrophilic substitution | Bromine or N-bromosuccinimide (NBS) | Controlled temp, solvent | 4-position | Selective bromine substitution |

| 3. Amination | Nucleophilic substitution or Pd-catalyzed amination | Ammonia or amines, Pd catalyst | Mild to moderate temp | 2-position | Amino group introduction |

| 4. Cyanation | Cyanation | CuCN or NaCN, Pd or Cu catalyst | Elevated temp, inert atmosphere | 3-position | Nitrile group introduction |

Industrial Considerations

Industrial-scale synthesis of this compound involves optimization of the above steps to enhance yield, reduce cost, and minimize environmental impact. Key factors include:

- Use of recyclable catalysts.

- Selection of green solvents.

- Process intensification to reduce reaction times.

- Waste management strategies to handle halogenated byproducts.

化学反応の分析

Types of Reactions: 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

科学的研究の応用

2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

作用機序

The mechanism of action of 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Table 1: Comparative Substituent Effects

Table 2: Hydrogen Bonding Trends

Research Findings and Limitations

Comparative insights are extrapolated from structurally related benzothiophene and chromene-carbonitrile systems. For instance, the WinGX suite () could theoretically model its crystal structure, but experimental validation is required.

生物活性

2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile is a heterocyclic compound with significant potential for various biological activities. Its unique structure, characterized by a benzothiophene framework, incorporates an amino group, a bromine atom, and a carbonitrile moiety, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrF N2S. The presence of the bromine atom enhances its electrophilic character, making it a candidate for various substitution reactions that can lead to derivatives with improved biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. The compound's mechanism of action likely involves interaction with microbial enzymes or receptors.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 8 |

| Enterococcus faecium | 17 |

In a study conducted on various derivatives, it was noted that the compound showed significant inhibition against Enterococcus faecium, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the carbonitrile group is believed to play a crucial role in enhancing its binding affinity to cancer-related targets.

Case Study:

A recent investigation into the anticancer effects of benzothiophene derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50 values in the low micromolar range for several derivatives, suggesting strong potential for further development in cancer therapeutics .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS. Results indicate moderate antioxidant activity, which may contribute to its overall therapeutic profile.

Table 2: Antioxidant Activity Assay Results

| Assay Type | % Inhibition |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

These findings suggest that while the compound exhibits some antioxidant properties, further modifications may enhance its effectiveness as an antioxidant agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Molecular docking studies have indicated that the compound can bind effectively to enzyme active sites and receptor sites involved in disease processes.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile?

The compound is typically synthesized via the Gewald reaction , a two-step process involving:

Condensation : Reacting a ketone (e.g., 4-bromo-7-fluoroacetophenone) with elemental sulfur and a cyanoacetamide derivative under basic conditions (e.g., sodium ethoxide in ethanol) .

Cyclization : Formation of the benzothiophene core through intramolecular cyclization.

Critical parameters include temperature control (60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of bromine/fluorine substituents to avoid over-halogenation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromo and fluoro groups via coupling constants and chemical shifts).

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm, NH bends at ~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 299.95 for CHBrFNS) .

- Elemental Analysis : Confirms purity (>95% for research-grade samples) .

Q. What are the primary applications of this compound in academic research?

- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to its electron-deficient thiophene core, which enhances binding to ATP pockets .

- Materials Science : Used in organic semiconductors for its planar aromatic structure and halogen-mediated π-stacking .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular structure of this compound?

- Refinement Tools : SHELXL (from the SHELX suite) refines X-ray diffraction data by optimizing bond lengths, angles, and thermal displacement parameters. Disordered bromine/fluorine positions are resolved using PART instructions and electron density maps .

- Visualization : ORTEP-3 generates 3D models to validate substituent geometry (e.g., dihedral angles between the thiophene ring and bromo/fluoro groups) .

- Validation : WinGX integrates data processing (e.g., TWINABS for twinned crystals) to address asymmetric unit discrepancies .

Q. How can researchers address conflicting NMR data for reaction intermediates?

- 2D NMR Techniques : Use H-C HSQC/HMBC to resolve overlapping signals from regioisomers (e.g., distinguishing C-4 bromo vs. C-7 fluoro substituents) .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., resolving ambiguities in tautomeric forms or hydrogen bonding networks) .

- Dynamic NMR : Assess rotational barriers in hindered intermediates (e.g., atropisomerism in biphenyl derivatives) .

Q. What role do hydrogen bonding patterns play in the crystal packing of this compound?

- Graph Set Analysis : Hydrogen bonds (e.g., N–H···N between amino and nitrile groups) form R_2$$^2(8) motifs, stabilizing the lattice. Fluorine atoms may participate in weak C–H···F interactions, influencing polymorphism .

- Packing Efficiency : Halogen bonds (Br···N/O) contribute to dense packing, verified via Mercury software by calculating void volumes (<5% indicates stability) .

Q. How can computational methods predict the reactivity of bromo/fluoro substituents in cross-coupling reactions?

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying bromine as the most electrophilic site for Suzuki-Miyaura couplings .

- Transition State Modeling : Compare activation energies for SNAr (fluoro) vs. oxidative addition (bromo) pathways using QM/MM hybrid methods .

Q. What strategies mitigate side reactions during functionalization of the benzothiophene core?

- Protecting Groups : Temporarily shield the amino group with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attacks during bromination .

- Catalytic Systems : Use Pd(OAc)/XPhos for selective C–H arylation at C-5, avoiding competing reactions at C-4/C-7 .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitrile hydration to amides) to optimize reaction quenching .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity data?

- Assay Validation : Cross-test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .

- Metabolite Screening : LC-MS identifies degradation products (e.g., hydrolysis of the nitrile group) that may skew IC values .

- Structural Analogues : Compare with 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile to isolate substituent-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。